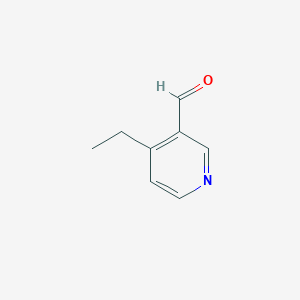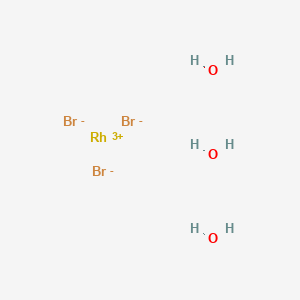
Rhodium(III)bromidetrihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium(III) bromide trihydrate, with the chemical formula RhBr₃·3H₂O, is an inorganic compound that belongs to the family of rhodium halides. This compound is known for its red-brown solid appearance and is soluble in water and lower alcohols . It is primarily used as a precursor for the synthesis of various rhodium complexes and has applications in catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhodium(III) bromide trihydrate can be synthesized by reacting rhodium metal with a mixture of hydrochloric acid and bromine. The reaction typically proceeds as follows: [ \text{Rh} + 3\text{Br}_2 + 3\text{H}_2\text{O} \rightarrow \text{RhBr}_3 \cdot 3\text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the complete dissolution of rhodium metal and the formation of the desired trihydrate compound .
Industrial Production Methods: Industrial production of rhodium(III) bromide trihydrate involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and reaction time, to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Rhodium(III) bromide trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state rhodium compounds.
Substitution: It can undergo ligand exchange reactions to form different rhodium complexes.
Common Reagents and Conditions:
Oxidation: Bromine trifluoride (BrF₃) can be used as an oxidizing agent to convert rhodium(III) bromide to rhodium(IV) fluoride.
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be used to reduce rhodium(III) bromide to rhodium(I) or rhodium(0) compounds.
Substitution: Aqueous potassium iodide (KI) can be used to substitute bromide ions with iodide ions, forming rhodium(III) iodide.
Major Products Formed:
Oxidation: Rhodium(IV) fluoride (RhF₄)
Reduction: Rhodium(I) complexes or rhodium metal
Substitution: Rhodium(III) iodide (RhI₃)
Aplicaciones Científicas De Investigación
Rhodium(III) bromide trihydrate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of rhodium(III) bromide trihydrate and its derived complexes involves interactions with biological molecules such as DNA, RNA, and proteins. These interactions can lead to the inhibition of DNA replication, disruption of cellular processes, and ultimately cell death. Rhodium complexes have been shown to target specific molecular pathways, making them effective in overcoming resistance mechanisms in cancer cells and pathogenic microorganisms .
Comparación Con Compuestos Similares
Rhodium(III) bromide trihydrate can be compared with other rhodium halides, such as:
Rhodium(III) chloride (RhCl₃): Similar in structure and reactivity, but more commonly studied and used in various applications.
Rhodium(III) fluoride (RhF₃): Less commonly used but has unique properties due to the presence of fluoride ions.
Rhodium(III) iodide (RhI₃): Similar in reactivity but with different solubility and stability properties.
Rhodium(III) bromide trihydrate is unique due to its specific solubility in water and lower alcohols, making it suitable for certain applications where other rhodium halides may not be as effective.
Propiedades
Fórmula molecular |
Br3H6O3Rh |
|---|---|
Peso molecular |
396.66 g/mol |
Nombre IUPAC |
rhodium(3+);tribromide;trihydrate |
InChI |
InChI=1S/3BrH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3 |
Clave InChI |
OYHSYYHGXYZRSG-UHFFFAOYSA-K |
SMILES canónico |
O.O.O.[Br-].[Br-].[Br-].[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


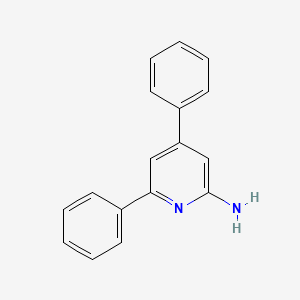



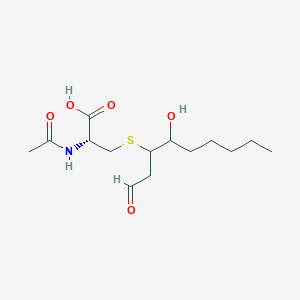
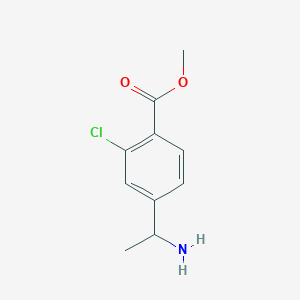
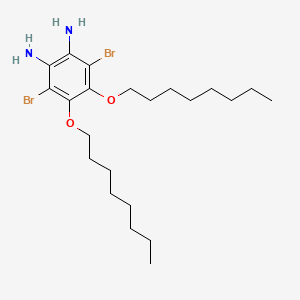

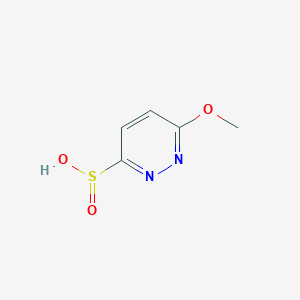
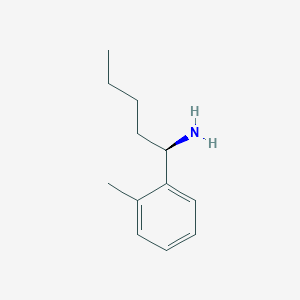

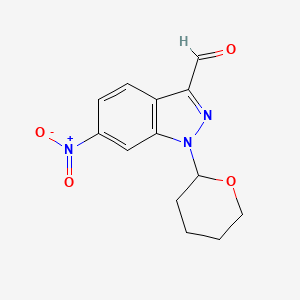
![2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole](/img/structure/B13113903.png)
